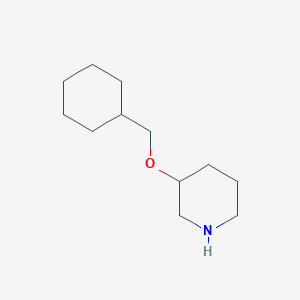

3-(Cyclohexylmethoxy)piperidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(cyclohexylmethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDHYPFOYMHZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclohexylmethoxy Piperidine and Analogous Compounds

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a foundational step in the synthesis of 3-(Cyclohexylmethoxy)piperidine and its analogs. A variety of synthetic approaches have been developed, each with its own advantages and substrate scope.

Catalytic Hydrogenation and Reductive Cyclization Approaches

Catalytic hydrogenation of pyridine (B92270) precursors is a widely employed and direct method for the synthesis of piperidines. nih.govresearchgate.net This approach typically involves the use of transition metal catalysts, such as platinum oxide (PtO2) or rhodium on carbon, under hydrogen pressure. researchgate.net The conditions for these reactions can often be harsh, requiring high pressures and temperatures. researchgate.net However, recent advancements have focused on developing milder and more selective catalytic systems. For instance, the hydrogenation of substituted pyridines using a PtO2 catalyst in glacial acetic acid has been reported to produce piperidine derivatives in good yields. researchgate.net Electrocatalytic hydrogenation has also emerged as a promising green alternative, allowing for the reduction of pyridines at ambient temperature and pressure. nih.gov

Reductive cyclization offers another pathway to the piperidine core. This strategy involves the cyclization of a linear precursor containing both an amine and a group susceptible to reduction and cyclization. For example, the electroreductive cyclization of an imine with a terminal dihaloalkane has been demonstrated as a viable method for synthesizing piperidine derivatives. nih.govbeilstein-journals.orgresearchgate.net Another approach involves the reductive cyclization of amino acetals, where the stereochemistry of the resulting piperidine can be controlled through a diastereoselective Mannich reaction in the initial step. nih.gov Furthermore, the reductive cyclization of dioximes has been developed as a method to produce piperazines, which can be adapted for piperidine synthesis. mdpi.com

Table 1: Comparison of Catalytic Systems for Piperidine Synthesis

| Catalytic System | Substrate | Product | Yield (%) | Reference |

| PtO2, H2 (50-70 bar), AcOH | Hydroxyalkyl-substituted pyridines | (Cyclo)alkylpiperidines | 28-96 | researchgate.net |

| [RhCp*Cl2]2/KI, HCOOH/Et3N | N-benzylpyridinium salts | Piperidine derivatives | Not specified | dicp.ac.cn |

| Rh/C, H2 | Pyridine | Piperidine | 98 | nih.gov |

| Ir(I) complex, H2 (550 psi), I2 | N-iminopyridinium ylides | Substituted piperidines | >95 (conversion) | acs.org |

| Rh-Ni/C, H2 | 3-Hydroxypyridine | 3-Hydroxypiperidine (B146073) | >90 | google.com |

Intramolecular and Intermolecular Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the convergent and stereocontrolled synthesis of the piperidine ring. The Diels-Alder reaction, for instance, can be utilized to construct the six-membered ring, which is subsequently reduced to afford the piperidine. nih.govbeilstein-journals.org Hetero-Diels-Alder reactions between imines and dienes are particularly useful for directly forming dihydropyridine (B1217469) intermediates that can be readily hydrogenated. youtube.com

Intramolecular cycloadditions of substrates containing both a dienophile and a diene or an equivalent reactive pair are also effective. These reactions can offer high levels of stereocontrol in the formation of complex piperidine structures.

Radical and Cascade Reaction Pathways for Piperidine Ring Formation

Radical cyclizations have emerged as a versatile method for constructing piperidine rings, often under mild conditions. acs.orgrsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated bond. acs.orgrsc.orgacs.org For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported to produce 2,4,5-trisubstituted piperidines. acs.org The use of photoredox catalysis has further expanded the scope of radical cyclizations, enabling the construction of spirocyclic piperidines from linear aryl halide precursors under mild, metal-free conditions. thieme-connect.comnih.gov

Cascade reactions, which involve a sequence of two or more bond-forming events in a single operation, offer an efficient route to complex piperidine-containing molecules. These cascades can be initiated by various triggers, including radical formation or acid-mediated processes. nih.gov

Multi-Component and One-Pot Synthesis Protocols

Multi-component reactions (MCRs) are highly efficient processes in which three or more starting materials react in a single pot to form a complex product, incorporating most or all of the atoms of the reactants. tandfonline.comtaylorfrancis.com Several MCRs have been developed for the synthesis of highly functionalized piperidines. tandfonline.comtaylorfrancis.comtandfonline.com A common strategy involves the one-pot reaction of an aromatic aldehyde, an amine, and a β-keto ester, often catalyzed by a Lewis acid or an organocatalyst. tandfonline.com For example, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org

These one-pot protocols offer significant advantages in terms of operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse piperidine derivatives.

Table 2: Examples of Multi-Component Reactions for Piperidine Synthesis

| Catalyst | Reactants | Product | Reference |

| Tetrabutylammonium tribromide (TBATB) | Aromatic aldehydes, amines, acetoacetic esters | Highly functionalized piperidines | taylorfrancis.com |

| ZrOCl2·8H2O | Aromatic aldehydes, amines, acetoacetic esters | Functionalized piperidine scaffolds | taylorfrancis.com |

| Yb(OTf)3/AgOTf | Dimethyl malonate, formaldehyde (B43269) O-benzyl oxime | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.com |

| Indium (III) chloride | Methyl acetoacetate, aromatic aldehydes, 4-methoxyaniline | Highly functionalized piperidines | tandfonline.com |

| TiCl2·2H2O | Ethyl acetoacetate, substituted benzaldehydes, anilines | Highly functionalized piperidines | tandfonline.com |

Selective Installation of the Cyclohexylmethoxy Moiety

Once the piperidine ring is constructed, the next critical step in the synthesis of this compound is the introduction of the cyclohexylmethoxy group at the 3-position. This is typically achieved through etherification or alkylation of a 3-hydroxypiperidine precursor.

Etherification and Alkylation Methodologies

The Williamson ether synthesis is a classic and widely used method for forming the ether linkage. This reaction involves the deprotonation of the hydroxyl group of 3-hydroxypiperidine with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide or iodide). The choice of base and reaction conditions is crucial to avoid side reactions, such as elimination.

Alternatively, alkylation strategies can be employed. While direct C-alkylation of the piperidine ring can be challenging, methods have been developed for the regioselective alkylation at specific positions. thieme-connect.com For the synthesis of this compound, the focus is on O-alkylation of the 3-hydroxy group. The synthesis of 3-alkylpiperidines has been achieved by regioselective alkylation of the 3-position of piperidine via the formation of a Δ¹-piperideine intermediate. odu.edu

The synthesis of the precursor, 3-hydroxypiperidine, is itself a key consideration. It can be prepared through various routes, including the reduction of 3-hydroxypyridine. google.com One patented method involves the ring closure of 5-halo-2-hydroxypentylamine hydrohalide in the presence of an inorganic base. google.com Another approach starts from 3-hydroxypyridine, which undergoes N-benzylation, reduction of the pyridine ring with sodium borohydride, and subsequent debenzylation. google.com

Stereoselective Introduction of Peripheral Substituents

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly for producing pharmacologically active molecules. For 3-substituted piperidines, achieving high enantioselectivity is crucial. Recent advancements have focused on catalyst- and protecting-group-controlled C-H functionalization to introduce substituents at specific positions on the piperidine ring with high levels of stereocontrol. nih.govnih.gov

One powerful strategy involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. This method allows for the introduction of aryl or vinyl groups at the 3-position, furnishing 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org These intermediates can then be reduced to the corresponding enantiomerically enriched 3-substituted piperidines. acs.org The utility of this approach has been demonstrated in the formal syntheses of clinically used materials like Preclamol and Niraparib. acs.org

Another approach leverages the indirect functionalization of the piperidine ring. For instance, the C3 position, which is electronically deactivated towards direct C-H insertion, can be functionalized through the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate. This is followed by a reductive, regio-, and stereoselective ring-opening of the resulting cyclopropane, which installs the desired substituent at the 3-position. nih.govnih.gov

Furthermore, the choice of N-protecting group and the specific rhodium catalyst can direct functionalization to different positions on the piperidine ring. nih.govnih.gov While C2 functionalization is often electronically favored, careful selection of bulky catalysts and protecting groups can override this preference, allowing for functionalization at the C4 position. nih.gov This level of control is essential for creating a diverse library of substituted piperidines.

Table 1: Catalyst and Protecting Group Influence on Site-Selectivity in Piperidine Functionalization

| Catalyst | N-Protecting Group | Target Position | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rh₂(R-TPPTTL)₄ | N-Bs | C2 | >30:1 | 52-73% | nih.gov |

| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | Variable | Variable | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 | - | - | nih.govnih.gov |

N-Bs = p-bromophenylsulfonyl; N-Boc = tert-butyloxycarbonyl

Innovative Synthetic Techniques in Piperidine Chemistry

The field of piperidine synthesis is continuously evolving, with a strong emphasis on developing more sustainable and efficient methodologies. Innovations such as biocatalysis, continuous flow chemistry, and mechanochemistry are at the forefront of this transformation, offering greener and more effective routes to complex piperidine structures. medhealthreview.commdpi.com

Biocatalytic Transformations for Piperidine Functionalization

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines, offering high selectivity under mild reaction conditions. nih.gov A key strategy involves the use of enzymes for the asymmetric dearomatization of activated pyridines or the functionalization of the piperidine scaffold. medhealthreview.comnih.gov

A groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling. medhealthreview.comchemistryviews.orgthieme-connect.com In this two-step process, enzymes are used to precisely install hydroxyl groups at specific sites on the piperidine ring. medhealthreview.com For instance, engineered hydroxylase enzymes can introduce an -OH group at the 3-position of a piperidine precursor. chemistryviews.org This hydroxylated intermediate can then undergo radical cross-coupling reactions, such as Ni-electrocatalytic decarboxylative cross-coupling, to form new carbon-carbon or carbon-heteroatom bonds. medhealthreview.comchemistryviews.org This modular approach significantly simplifies the synthesis of complex, three-dimensional piperidine derivatives, reducing multi-step sequences to as few as two to five steps. medhealthreview.comthieme-connect.com

Another innovative biocatalytic method involves a one-pot amine oxidase/ene imine reductase cascade. This chemo-enzymatic strategy converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has proven effective in key steps for the synthesis of important pharmaceutical agents. nih.gov Additionally, immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze multicomponent reactions for the synthesis of clinically valuable piperidines in high yields.

Table 2: Examples of Biocatalytic Systems for Piperidine Synthesis

| Biocatalytic System | Transformation | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Engineered Hydroxylase / Ni-Electrocatalysis | C-H Hydroxylation / Radical Cross-Coupling | Carboxylated Piperidines | Complex 3-substituted Piperidines | High modularity, reduced step count, enantioselective | medhealthreview.comchemistryviews.org |

| Amine Oxidase / Ene Imine Reductase | One-pot Cascade | N-substituted Tetrahydropyridines | Stereo-defined 3- and 3,4-substituted Piperidines | High stereoselectivity, applicable to API synthesis | nih.gov |

| Immobilized CALB | Multicomponent Reaction | Benzaldehyde, Aniline, Acetoacetate Ester | Polysubstituted Piperidines | Reusable catalyst, high yields, efficient | rsc.org |

Continuous Flow and Mechanochemical Synthetic Applications

Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of piperidine derivatives, including enhanced safety, better process control, and scalability. azolifesciences.comaurigeneservices.com In a flow system, reagents are pumped through a reactor where mixing and reaction occur in a continuous stream. aurigeneservices.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents or unstable intermediates. mdpi.com

Flow chemistry has been successfully applied to the hydrogenation of pyridines to produce piperidines, a fundamental transformation in their synthesis. researchgate.net Flow reactors, which can operate at high pressures and temperatures safely, allow for full conversion of substituted pyridines to the corresponding piperidines in short reaction times. mdpi.comresearchgate.net For example, electroreductive cyclization in a flow microreactor has been used to synthesize piperidine derivatives from imines and terminal dihaloalkanes, offering good yields and the ability to scale up production through continuous operation. nih.gov Furthermore, flow electrosynthesis can be used to generate key intermediates, such as N-formyliminium ions, which can then be functionalized with various nucleophiles to introduce substituents at the 2-position of the piperidine ring. nih.gov

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is an emerging green chemistry technique for the synthesis of N-heterocycles. mdpi.comasianpubs.orgresearchgate.net These methods are often solvent-free, reduce reaction times, and can lead to improved yields and product purity. researchgate.net

The application of ball milling has been shown to be effective in promoting various reactions for N-heterocycle synthesis, including condensation reactions and multicomponent cascade reactions. mdpi.com While specific applications to this compound are not detailed, the principles of mechanochemistry have been successfully applied to the synthesis of a variety of N-heterocyclic compounds. mdpi.comasianpubs.orgresearchgate.net This solvent-free approach represents a promising, environmentally friendly alternative to conventional solution-phase synthesis for constructing piperidine-based molecules. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Cyclohexylmethoxy Piperidine Systems

Functional Group Interconversions on the Piperidine (B6355638) Nucleus

The secondary amine of the piperidine ring in 3-(Cyclohexylmethoxy)piperidine is the primary site for a variety of functional group interconversions, most notably N-alkylation and N-acylation. These reactions are fundamental for expanding the molecular diversity of this scaffold.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through several established protocols. A common method involves the reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of solvent and base is crucial to optimize the reaction conditions and minimize potential side reactions, such as the formation of quaternary ammonium (B1175870) salts. researchgate.net Reductive amination offers an alternative route, wherein the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.

N-Acylation: The synthesis of amides via N-acylation is another key transformation. This is typically accomplished by reacting the piperidine with an acyl chloride or an acid anhydride. The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. nih.gov Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed to facilitate the formation of the amide bond between the piperidine and a carboxylic acid. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), K₂CO₃, in DMF or CH₃CN, room temp. to 70°C | N-Alkyl-3-(cyclohexylmethoxy)piperidine | researchgate.net |

| Reductive Amination | Aldehyde or Ketone (R'COR''), NaBH(OAc)₃, in CH₂Cl₂ or DCE, room temp. | N-Substituted-3-(cyclohexylmethoxy)piperidine | nih.gov |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Et₃N or Pyridine, in CH₂Cl₂, 0°C to room temp. | N-Acyl-3-(cyclohexylmethoxy)piperidine | nih.gov |

| Amide Coupling | Carboxylic acid (RCOOH), EDCI, HOBt, DIPEA, in DMF or CH₂Cl₂, room temp. | N-Acyl-3-(cyclohexylmethoxy)piperidine | nih.gov |

Transformations Involving the Cyclohexylmethoxy Side Chain

The cyclohexylmethoxy side chain offers another avenue for chemical modification, primarily through cleavage of the ether bond.

Ether Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The regioselectivity of the cleavage would depend on the specific reaction conditions and the steric environment of the carbons flanking the ether oxygen. Alternatively, Lewis acids like boron tribromide (BBr₃) are also effective reagents for ether cleavage, often under milder conditions. masterorganicchemistry.com

| Reaction Type | Reagents and Conditions | Potential Products | Reference |

| Acid-mediated Ether Cleavage | HI or HBr, heat | 3-(Hydroxymethyl)piperidine and Cyclohexyl halide | masterorganicchemistry.com |

| Lewis Acid-mediated Ether Cleavage | BBr₃, in CH₂Cl₂, -78°C to room temp. | 3-(Hydroxymethyl)piperidine and Cyclohexyl bromide | masterorganicchemistry.com |

Selective Derivatization for Analytical and Synthetic Utility

Selective derivatization of this compound can be crucial for its application in analytical chemistry or as a building block in more complex syntheses. For instance, the introduction of a chromophore or a fluorophore via N-acylation could facilitate its detection and quantification in various assays. Furthermore, the installation of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, would allow for selective reactions on other parts of the molecule, if present, or prevent unwanted side reactions during subsequent synthetic steps.

Elucidation of Reaction Mechanisms and Catalytic Cycles

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

N-Alkylation with alkyl halides typically proceeds through a standard SN2 mechanism, where the piperidine nitrogen acts as the nucleophile. researchgate.net

Reductive amination involves the initial formation of an iminium ion from the reaction of the piperidine and the carbonyl compound, which is then reduced in situ by the hydride reagent.

N-Acylation follows a nucleophilic acyl substitution pathway.

Ether cleavage with strong acids can proceed via either an SN1 or SN2 mechanism depending on the structure of the ether and the reaction conditions. masterorganicchemistry.com For the primary ether in this compound, an SN2 pathway is more likely.

In the context of catalysis, while not directly applied to the derivatization of this compound in the reviewed literature, related piperidine syntheses have utilized metal triflates as catalysts for nucleophilic substitution reactions. nih.gov Such catalytic approaches could potentially be adapted for certain transformations of the target molecule, offering milder reaction conditions and improved efficiency.

Stereochemical Considerations in the Chemistry of 3 Cyclohexylmethoxy Piperidine

Enantioselective and Diastereoselective Synthesis of Chiral Piperidine (B6355638) Derivatives

One potential strategy involves the asymmetric hydrogenation of a suitably substituted pyridine (B92270) precursor. For instance, a 3-(cyclohexylmethoxy)pyridine could be subjected to hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions would be crucial in achieving high enantiomeric excess (e.e.).

Alternatively, a convergent synthesis could be employed, where a chiral piperidine synthon is coupled with a cyclohexylmethoxy moiety. For example, a protected (R)- or (S)-3-hydroxypiperidine could be alkylated with cyclohexylmethyl bromide. This approach transfers the chirality from a readily available starting material to the final product.

A hypothetical enantioselective synthesis of 3-(Cyclohexylmethoxy)piperidine could involve a rhodium-catalyzed asymmetric reductive Heck reaction. researchgate.netnih.govnih.govnih.gov In this approach, a dihydropyridine (B1217469) precursor would react with a cyclohexyl-containing boronic acid in the presence of a chiral rhodium catalyst to furnish a 3-substituted tetrahydropyridine (B1245486) with high enantioselectivity. researchgate.netnih.govnih.govnih.gov Subsequent reduction would yield the desired enantiomerically enriched this compound. researchgate.netnih.gov

Table 1: Hypothetical Enantioselective Synthesis Approaches to this compound

| Method | Precursor | Catalyst/Reagent | Potential Outcome |

| Asymmetric Hydrogenation | 3-(Cyclohexylmethoxy)pyridine | [Rh(COD)2]BF4 / Chiral Ligand | Enantiomerically enriched this compound |

| Chiral Pool Synthesis | (R)- or (S)-3-Hydroxypiperidine | Cyclohexylmethyl bromide, Base | (R)- or (S)-3-(Cyclohexylmethoxy)piperidine |

| Asymmetric Heck Reaction | Dihydropyridine & Boronic Acid | Chiral Rhodium Catalyst | Enantioenriched 3-(Cyclohexylmethoxy)tetrahydropyridine |

Control of Relative and Absolute Stereochemistry at the 3-Position

Controlling both the relative and absolute stereochemistry at the 3-position is fundamental to obtaining a single, pure stereoisomer of a substituted piperidine. The absolute stereochemistry (R or S configuration) is determined by the enantioselective method employed, as discussed in the previous section.

The relative stereochemistry becomes a factor when additional stereocenters are present in the molecule. In the case of this compound, if the cyclohexyl ring itself is substituted, diastereomers can arise. The control of this relative stereochemistry would depend on the synthetic route.

For instance, if a diastereomeric mixture is formed during the synthesis, chromatographic separation or selective crystallization might be necessary to isolate the desired diastereomer. Alternatively, a diastereoselective reaction can be designed. For example, a substrate-controlled approach could be utilized where a chiral center already present in the molecule directs the formation of a new stereocenter.

In the context of synthesizing polysubstituted piperidines, diastereoselectivity can be achieved through various means, such as kinetic protonation of a nitronate or by equilibrating a nitro group under thermodynamic control. researchgate.net While not directly applied to this compound in available literature, these principles highlight the toolbox available to synthetic chemists for controlling stereochemical outcomes.

Chiral Auxiliary and Organocatalytic Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. researchgate.netrsc.orgsoton.ac.ukrsc.org In a hypothetical synthesis of this compound, a chiral auxiliary, such as a phenylglycinol-derived moiety, could be attached to the piperidine precursor to direct the stereoselective introduction of the cyclohexylmethoxy group. nih.gov After the desired stereochemistry is established, the auxiliary would be cleaved to yield the final product. For example, an oxazolopiperidone lactam derived from a chiral amino alcohol could undergo stereoselective alkylation at the 3-position. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. soton.ac.uk An organocatalytic approach to an enantiomerically enriched precursor of this compound could involve the Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral amine, such as a prolinol derivative. soton.ac.uk This could establish the stereocenter at the 3-position of a piperidine precursor with high enantioselectivity.

Table 2: Potential Chiral Auxiliary and Organocatalytic Strategies

| Approach | Example Catalyst/Auxiliary | Reaction Type | Intermediate Formed |

| Chiral Auxiliary | Phenylglycinol | Enolate Alkylation | Diastereomerically pure substituted lactam |

| Organocatalysis | Prolinol Derivative | Michael Addition | Enantiomerically enriched piperidine precursor |

Analytical Methodologies for Stereoisomer Resolution and Enantiomeric Excess Determination

Once a mixture of stereoisomers of this compound is synthesized, analytical methods are required to separate and quantify them.

Stereoisomer Resolution: The separation of enantiomers, a process known as resolution, can be achieved through several techniques. One common method is the formation of diastereomeric salts. nih.govnih.govbeilstein-journals.orgmdpi.com The racemic mixture of this compound, which is basic, could be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a mixture of diastereomeric salts. nih.gov These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govbeilstein-journals.orgmdpi.com Once separated, the individual enantiomers of the piperidine derivative can be recovered by treatment with a base.

Chromatographic methods are also highly effective for resolving enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for both analytical quantification and preparative isolation. nih.gov Gas chromatography (GC) with a chiral column can also be employed for volatile derivatives.

Enantiomeric Excess Determination: The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. Chiral HPLC is the most common method for determining the e.e. of chiral compounds. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and thus the e.e. can be accurately calculated.

Other techniques that can be used to determine enantiomeric purity include nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents or derivatizing agents, and circular dichroism (CD) spectroscopy.

Table 3: Analytical Methodologies for Stereochemical Analysis

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Resolution of enantiomers and determination of enantiomeric excess |

| Diastereomeric Salt Formation | Conversion of enantiomers into separable diastereomers | Preparative resolution of racemic mixtures |

| Chiral GC | Separation of volatile enantiomers on a chiral column | Analytical separation and quantification |

| NMR with Chiral Reagents | Formation of diastereomeric complexes with distinct NMR signals | Determination of enantiomeric purity |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Characterization of chiral molecules |

Strategic Applications of 3 Cyclohexylmethoxy Piperidine As an Advanced Building Block and Privileged Scaffold

Integration into Complex Molecular Architectures and Hybrid Structures

The versatility of the 3-(Cyclohexylmethoxy)piperidine scaffold allows for its seamless integration into a wide array of complex molecular architectures and hybrid structures. Its inherent three-dimensionality, conferred by the sp3-rich piperidine (B6355638) and cyclohexyl rings, makes it an attractive component for creating molecules with well-defined spatial arrangements. This is crucial for achieving high-affinity and selective interactions with biological targets.

Researchers have successfully incorporated substituted piperidines into intricate molecular frameworks, including spirocyclic, fused, and bridged systems. pharmaceutical-business-review.com These complex structures are often designed to mimic natural products or to present pharmacophoric elements in a specific orientation. For instance, the piperidine ring can serve as a central scaffold from which various functional groups are projected. The cyclohexylmethoxy group at the 3-position provides a lipophilic vector that can be crucial for penetrating cell membranes or for establishing van der Waals interactions within a protein's binding pocket.

Hybrid molecules, which combine the structural features of different pharmacophores, represent another area where this compound can be strategically employed. By linking this scaffold to other bioactive moieties, medicinal chemists can develop compounds with dual or synergistic activities. For example, a piperidine derivative might be coupled with a known enzyme inhibitor to enhance its potency or to modulate its selectivity profile. The development of such hybrid structures is a growing trend in the quest for novel therapeutics. nih.gov

Design Principles for Scaffold Exploration in Chemical Libraries

The design of chemical libraries for high-throughput screening (HTS) and fragment-based drug discovery (FBDD) increasingly emphasizes molecular diversity and three-dimensionality. nih.govnih.govrsc.org The this compound scaffold aligns perfectly with these principles. Its non-planar structure offers a significant advantage over the flat, aromatic compounds that have traditionally dominated screening collections. nih.govnih.gov

Key design principles for exploring this scaffold in chemical libraries include:

Stereochemical Diversity: The piperidine ring in this compound contains at least one stereocenter. The synthesis and separation of different stereoisomers are critical, as they can exhibit distinct biological activities and metabolic profiles. doaj.org Libraries should ideally contain a representative set of diastereomers and enantiomers to maximize the chances of identifying a potent and selective hit.

Functional Group Decoration: The piperidine nitrogen provides a convenient handle for introducing a wide range of substituents. This allows for the systematic exploration of chemical space around the core scaffold. Different N-substituents can modulate the compound's basicity, lipophilicity, and hydrogen bonding capacity, all of which are important determinants of its pharmacological properties.

Conformational Control: The substitution pattern on the piperidine ring can influence its conformational preference (e.g., chair, boat, or twist-boat). Judicious placement of substituents can lock the ring into a specific conformation, which can be advantageous for pre-organizing the molecule for binding to a target. rsc.org

Vectorial Elaboration: The cyclohexylmethoxy group provides a vector for extending the molecule into different regions of chemical space. Modifications to the cyclohexyl ring or the methoxy (B1213986) linker can be used to fine-tune the compound's properties and to probe for additional interactions with a biological target.

The following table illustrates how variations of the this compound scaffold can be used to explore chemical space:

| Scaffold Variation | Design Principle | Potential Impact on Properties |

| (R)-3-(Cyclohexylmethoxy)piperidine | Stereochemical Diversity | Altered biological activity and selectivity |

| (S)-3-(Cyclohexylmethoxy)piperidine | Stereochemical Diversity | Altered biological activity and selectivity |

| 1-Methyl-3-(cyclohexylmethoxy)piperidine | Functional Group Decoration | Increased basicity, altered solubility |

| 1-Acetyl-3-(cyclohexylmethoxy)piperidine | Functional Group Decoration | Reduced basicity, altered hydrogen bonding |

| 3-((trans-4-Hydroxycyclohexyl)methoxy)piperidine | Vectorial Elaboration | Increased polarity, potential for new hydrogen bonds |

Precursors for the Synthesis of Diverse Organic Compounds

The this compound scaffold is not only a valuable component of final drug candidates but also serves as a versatile precursor for the synthesis of a wide range of other organic compounds. ijnrd.org The reactivity of the piperidine ring and the potential for functional group transformations on the cyclohexylmethoxy side chain make it a powerful tool in synthetic organic chemistry.

The nitrogen atom of the piperidine ring can be readily functionalized through various reactions, including N-alkylation, N-acylation, and N-arylation. These reactions allow for the introduction of a diverse set of substituents, each of which can impart unique properties to the resulting molecule. For example, the synthesis of N-benzylpiperidine derivatives is a common strategy for introducing an aromatic group and for modulating the compound's pharmacological profile. unisi.it

Furthermore, the cyclohexyl ring can be a site for further chemical modification. For instance, hydroxylation or other functionalization of the cyclohexyl ring can introduce new points of interaction with a biological target or can improve the compound's pharmacokinetic properties. The synthesis of such derivatives often involves multi-step sequences that leverage the existing stereochemistry of the piperidine ring to control the stereochemical outcome of the reactions.

The following table provides examples of diverse organic compounds that can be synthesized from this compound:

| Starting Material | Reaction | Product Class | Potential Application |

| This compound | N-Alkylation with benzyl (B1604629) bromide | N-Benzylpiperidine derivatives | CNS modulators, anticancer agents |

| This compound | N-Acylation with acetyl chloride | N-Acetylpiperidine derivatives | Chemical probes, metabolic studies |

| 3-((trans-4-Hydroxycyclohexyl)methoxy)piperidine | Oxidation | Ketone derivatives | Intermediates for further synthesis |

Modular Synthetic Approaches Leveraging Substituted Piperidine Scaffolds

Modular or "building block" approaches to synthesis have become increasingly popular in drug discovery due to their efficiency and flexibility. whiterose.ac.uk These approaches involve the assembly of complex molecules from a set of pre-synthesized building blocks, each of which contributes a specific structural feature or property to the final compound. Substituted piperidines, such as this compound, are ideal building blocks for such modular syntheses. whiterose.ac.uknih.gov

A typical modular synthesis might involve the coupling of a piperidine building block to one or more other molecular fragments. This can be achieved using a variety of robust and high-yielding chemical reactions, such as amide bond formation, Suzuki coupling, or click chemistry. The advantage of this approach is that it allows for the rapid generation of a large number of analogs by simply varying the building blocks used in the synthesis. unisi.it

For example, a library of compounds could be synthesized by coupling this compound to a diverse set of carboxylic acids, aryl halides, or other reactive partners. This would allow for the systematic exploration of the chemical space around the piperidine scaffold and for the optimization of the compound's properties for a specific biological target. The development of efficient and general methods for the synthesis of substituted piperidine building blocks is therefore a key area of research in medicinal chemistry. nih.govnih.govwhiterose.ac.uk

The following table outlines a modular synthetic approach using this compound:

| Building Block 1 | Building Block 2 | Coupling Reaction | Product Library |

| This compound | Diverse Carboxylic Acids | Amide Coupling | N-Acylpiperidine Library |

| This compound | Diverse Aryl Halides | Buchwald-Hartwig Amination | N-Arylpiperidine Library |

| This compound | Diverse Alkynes | Click Chemistry (with azide (B81097) partner) | Triazole-linked Piperidine Library |

Computational and Theoretical Chemistry Studies on 3 Cyclohexylmethoxy Piperidine Systems

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 3-(Cyclohexylmethoxy)piperidine is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which is crucial for understanding its physical properties and biological activity.

Conformational Analysis: The conformational landscape of this compound is primarily determined by the chair conformations of the piperidine (B6355638) and cyclohexane rings, and the rotational freedom around the C-O-C ether linkage. The piperidine ring can exist in two primary chair conformations, with the cyclohexylmethoxy substituent in either an axial or equatorial position. Computational studies on related piperidine systems suggest that the equatorial conformation is generally more stable to avoid 1,3-diaxial interactions whiterose.ac.ukd-nb.info. Similarly, the cyclohexane ring also adopts a chair conformation. The relative orientation of these two rings, dictated by the methoxy (B1213986) bridge, gives rise to a number of possible low-energy conformers. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the geometries and relative energies of these conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the conformational behavior of this compound over time. tanaffosjournal.irresearchgate.net By simulating the motion of atoms and molecules, MD can reveal the flexibility of the molecule, the timescales of conformational changes, and its interactions with a solvent or a biological receptor. tanaffosjournal.irresearchgate.netnih.govrsc.org For instance, an MD simulation in a water box can show how the molecule adapts its conformation to the aqueous environment and can highlight key interactions with water molecules. mdpi.com Such simulations are invaluable for understanding how the molecule might behave in a physiological setting.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Piperidine Substituent Position | Cyclohexane Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Anti | 0.00 |

| 2 | Equatorial | Gauche | 1.25 |

| 3 | Axial | Anti | 3.50 |

| 4 | Axial | Gauche | 4.75 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions. nih.govchemrxiv.org For this compound, these calculations can be used to explore potential synthetic routes and predict its metabolic fate. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a quantitative understanding of reaction kinetics. semanticscholar.org

For example, a common synthesis of such ethers involves the Williamson ether synthesis. Quantum chemical calculations could model the reaction between 3-hydroxypiperidine (B146073) and cyclohexylmethyl halide. These calculations would elucidate the structure of the transition state and the influence of different bases and solvents on the reaction rate and yield. Furthermore, potential metabolic pathways, such as N-dealkylation or oxidation of the cyclohexane or piperidine rings, could be investigated by calculating the activation barriers for these transformations, thereby predicting the most likely metabolites.

Molecular Modeling and Docking Studies for Structural Insights

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule with a biological macromolecule, such as a protein or a nucleic acid. mdpi.commdpi.com These methods are central to drug discovery and design. nih.govjohnshopkins.edu

Given the prevalence of the piperidine scaffold in centrally active agents, it is plausible that this compound could interact with various receptors or enzymes in the central nervous system. nih.govrsc.org Molecular docking simulations could be performed to predict the binding mode and affinity of this compound to a range of hypothetical biological targets. nih.gov These simulations would involve placing the molecule into the binding site of a target protein and scoring the interaction based on factors like shape complementarity and intermolecular forces. The results could guide the design of new derivatives with improved potency and selectivity. researchgate.netrsc.org

Table 2: Hypothetical Docking Scores of this compound with Various Receptor Models

| Receptor Model | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine D2 Receptor | -7.5 | Asp114, Phe389, Trp386 |

| Sigma-1 Receptor | -8.2 | Glu172, Tyr103, Asp126 |

| NMDA Receptor | -6.8 | Asn616, Tyr779 |

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Properties and Chemical Shifts

Computational chemistry can accurately predict various spectroscopic properties of molecules, which is invaluable for their characterization. For this compound, methods like DFT can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy. nih.gov

These predictions are particularly useful for confirming the structure of a newly synthesized compound. By comparing the computationally predicted spectrum with the experimentally measured one, one can gain confidence in the assigned structure. Discrepancies between the predicted and experimental spectra can also point to specific structural features or conformational preferences that were not initially considered.

In Silico Predictions of Chemical Reactivity and Selectivity

In silico methods can provide valuable predictions about the chemical reactivity and selectivity of a molecule. mdpi.com For this compound, this can involve the use of frontier molecular orbital (FMO) theory, where the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO indicates regions of the molecule that are likely to act as electron donors (nucleophilic sites), while the LUMO indicates regions susceptible to electron acceptance (electrophilic sites).

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or other properties of a series of related compounds. nih.gov If a set of piperidine derivatives with known activities is available, a QSAR model could be built to predict the activity of this compound based on its structural features. nih.govmdpi.com These models can significantly accelerate the process of lead optimization in drug discovery. nih.gov

常见问题

Q. How can researchers optimize the synthesis of 3-(cyclohexylmethoxy)piperidine to improve yield and purity?

- Methodological Answer : Optimization involves adjusting reaction conditions such as temperature, catalyst choice, and molar ratios. For example, Pfizer's work on arylpiperidine derivatives demonstrates that substituting starting materials (e.g., benzyl-protected intermediates) can yield 32% pure product after recrystallization . Additionally, Knoevenagel condensation methods using piperidine as a catalyst (as in ) may improve reaction efficiency. Purification via column chromatography or recrystallization in solvents like dichloromethane (as described in ) is critical for achieving ≥99% purity.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) in CDCl₃ is standard for structural confirmation, with specific shifts (e.g., δ 1.6–3.8 ppm for cyclohexyl protons) serving as diagnostic markers . Mass spectrometry (MS) with parent ion peaks (e.g., m/z 426.2) and fragmentation patterns further validates molecular identity . Cross-referencing with literature data (e.g., Wallach et al., 2013) ensures accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adhere to hazard codes H300 (acute toxicity) and H315 (skin irritation) by using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact . Storage should comply with P407 guidelines (cool, dry conditions) to prevent degradation . Always consult Safety Data Sheets (SDS) for compound-specific risks .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexylmethoxy substitution) impact the compound’s biological activity?

- Methodological Answer : Computational modeling (e.g., exit vector analysis) can predict conformational flexibility and binding affinity, as demonstrated for stretched piperidine analogs . In vitro assays (e.g., receptor-binding studies) should mirror Pfizer’s approach for arylpiperidines in psychotic disorders, where substituent polarity and steric effects correlate with therapeutic efficacy .

Q. How should researchers resolve contradictory NMR or MS data during characterization?

- Methodological Answer : Contradictions may arise from solvent effects or impurities. Validate spectra using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and compare with synthetic intermediates (e.g., 3-(2-methoxyphenyl)piperidine in ) . High-resolution MS (HRMS) or 2D NMR (COSY, HSQC) can clarify ambiguous signals .

Q. What strategies mitigate stability issues in long-term storage of this compound?

- Methodological Answer : Stability studies under varying temperatures (-20°C vs. 4°C) and humidity levels can identify degradation pathways. Use inert atmospheres (N₂) and amber glass vials to prevent oxidation, as recommended in ’s storage guidelines . Purity checks via HPLC at regular intervals ensure batch consistency .

Q. How can researchers leverage patent literature to design novel synthetic routes?

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound derivatives?

Q. How do researchers address low yields in multi-step syntheses involving this compound intermediates?

Q. What advanced spectroscopic methods validate stereochemistry in this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。